p-Anisyl Blue Tetrazolium Chloride

Beschreibung

BenchChem offers high-quality p-Anisyl Blue Tetrazolium Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Anisyl Blue Tetrazolium Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C42H36Cl2N8O4 |

|---|---|

Molekulargewicht |

787.7 g/mol |

IUPAC-Name |

2-[2-methoxy-4-[3-methoxy-4-[5-(4-methoxyphenyl)-3-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-5-(4-methoxyphenyl)-3-phenyltetrazol-2-ium;dichloride |

InChI |

InChI=1S/C42H36N8O4.2ClH/c1-51-35-21-15-29(16-22-35)41-43-47(33-11-7-5-8-12-33)49(45-41)37-25-19-31(27-39(37)53-3)32-20-26-38(40(28-32)54-4)50-46-42(30-17-23-36(52-2)24-18-30)44-48(50)34-13-9-6-10-14-34;;/h5-28H,1-4H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

YGZQLEKQUGFDGG-UHFFFAOYSA-L |

Kanonische SMILES |

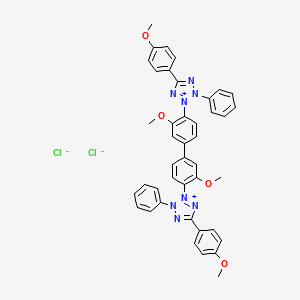

COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)C7=CC=C(C=C7)OC)OC)OC)C8=CC=CC=C8.[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

p-Anisyl Blue Tetrazolium: Chemical Profile & Technical Application Guide

[1]

Executive Summary

p-Anisyl Blue Tetrazolium (pABT) is a specialized tetrazolium salt used primarily as a redox indicator in histochemistry and quantitative pharmaceutical analysis.[1] While frequently confused with the standard Blue Tetrazolium Chloride (BTC) due to overlapping nomenclature, pABT is a distinct structural analog.

This guide defines the specific physicochemical properties of pABT, details its reduction mechanism to formazan, and provides a validated protocol for its use in corticosteroid analysis—a gold-standard application for this compound class.[1]

Physicochemical Identity

To ensure experimental reproducibility, researchers must distinguish between the specific "p-Anisyl" derivative and the standard "Blue Tetrazolium" based on the CAS registry and molecular weight.[1]

Comparative Chemical Profile[1][2][3]

| Property | p-Anisyl Blue Tetrazolium (Specific Variant) | Blue Tetrazolium Chloride (Standard Reagent) |

| CAS Number | 127615-61-6 | 1871-22-3 |

| Common Abbreviation | pABT | BT / BTC |

| Molecular Formula | ||

| Molecular Weight | 787.70 g/mol | 727.64 g/mol |

| IUPAC Nomenclature | 3,3'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2-(4-methoxyphenyl)-5-phenyl-2H-tetrazolium) dichloride* | 3,3'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,5-diphenyl-2H-tetrazolium) dichloride |

| Solubility | Water, Ethanol, Methanol | Water, Ethanol, Methanol |

| Appearance | Pale yellow crystalline powder | Pale yellow crystalline powder |

| Reduced Form | Dark Blue/Purple Formazan | Dark Blue/Purple Formazan |

> Note: The "p-Anisyl" designation in pABT refers to the substitution of phenyl rings with p-methoxyphenyl (anisyl) groups, increasing the molecular mass by approximately 60 Da relative to standard BT.[1]

Mechanism of Action: The Tetrazolium-Formazan Reduction

The utility of pABT lies in its ability to accept electrons and protons from reducing agents (e.g., NADH, corticosteroids, superoxide radicals).[1] The tetrazolium ring, which is positively charged and water-soluble, undergoes irreversible reduction to form a stable, insoluble, deeply colored formazan .[1][2]

Reaction Pathway

In the presence of a reducing substrate (e.g., an

Figure 1: Stepwise reduction mechanism of p-Anisyl Blue Tetrazolium.[1] The reaction is stoichiometric, allowing for quantitative spectrophotometric analysis.

Applications & Experimental Protocol

While pABT is used in histochemistry to localize enzyme activity (e.g., succinate dehydrogenase), its most critical pharmaceutical application is the Colorimetric Analysis of Corticosteroids .

Protocol: Quantitative Determination of Corticosteroids

This protocol uses the reducing property of the

Reagents Required:

-

pABT Solution: 0.5% (w/v) p-Anisyl Blue Tetrazolium in ethanol (freshly prepared).

-

Tetramethylammonium Hydroxide (TMAH): 10% solution in ethanol (provides alkaline pH).[1]

-

Solvent: Absolute Ethanol.

-

Standard: Hydrocortisone or Prednisolone reference standard.

Step-by-Step Methodology:

-

Preparation of Standard Curve:

-

Prepare a stock solution of the corticosteroid standard (e.g., 1 mg/mL in ethanol).[1]

-

Dilute to create a concentration series: 10, 20, 30, 40, and 50 µg/mL.

-

-

Reaction Setup:

-

Pipette 1.0 mL of each standard concentration into distinct test tubes.

-

Add 1.0 mL of the pABT Solution .

-

Add 0.5 mL of the TMAH Solution to initiate the reaction.

-

Critical Step: Mix immediately and thoroughly to ensure uniform pH.

-

-

Incubation:

-

Incubate tubes in the dark at 25°C for 45 minutes .

-

Note: Protect from light. Tetrazolium salts are photosensitive and can undergo non-specific reduction if exposed to intense light.

-

-

Measurement:

-

The solution will turn from pale yellow to a deep blue/violet.

-

Measure Absorbance (Optical Density) at 525 nm against a reagent blank.

-

-

Calculation:

-

Plot Absorbance vs. Concentration.

-

Calculate the concentration of the unknown sample using the linear regression equation (

).[1]

-

Data Interpretation Table

| Observation | Interpretation | Troubleshooting |

| No Color Change | No reduction occurred. | Check pH (must be alkaline).[1] Verify substrate contains |

| Rapid Blue Precipitate | High concentration of reduced formazan. | Dilute sample or use a solubilizing agent (e.g., Chloroform) if precipitation interferes with OD reading.[1] |

| High Background (Blank) | Reagent degradation or light exposure.[1] | Use fresh pABT solution; ensure dark incubation.[1] |

Stability and Storage

-

Light Sensitivity: High. Store solid powder and solutions in amber glass vessels.

-

Temperature: Store solid at 2–8°C. Solutions should be prepared fresh; however, acidified stock solutions may be stable for 1–2 weeks at 4°C.

-

Safety: Tetrazolium salts are potentially mutagenic. Handle with nitrile gloves and avoid inhalation of dust.

References

-

Chemical Identity & Synonyms : PubChem.[4][5] Tetrazolium Blue Chloride (Compound).[1][4][6][5][7] National Library of Medicine. Available at: [Link][1]

-

Reaction Mechanism : Graham, R. E., et al. "Kinetics and mechanism of blue tetrazolium reaction with corticosteroids."[8][9] Journal of Pharmaceutical Sciences 66.10 (1977): 1385-1388.[1][10] Available at: [Link][1]

-

Specific Variant Data : ChemSrc. p-Anisyl Blue Tetrazolium Chloride (CAS 127615-61-6).[1][11][12] Available at: [Link][1]

- Histochemical Applications: Pearse, A. G. E. Histochemistry, Theoretical and Applied. Vol. 2. Churchill Livingstone, 1972.

Sources

- 1. Nitro blue tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Analysis of steroids. Part XXXI. Mechanism of the tetrazolium reaction of corticosteroids - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Tetrazolium blue | C40H32Cl2N8O2 | CID 9853362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. P-ANISIL BIRU TETRAZOLIUM KLORIDA CAS#: 127615-61-6 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 6. p-Anisyl-p-nitro blue tetrazolium chloride(anbt) | C42H34Cl2N10O8 | CID 71774388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20120130195A1 - Vaginal Indicator to Detect Biomarkers of Good Health - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Kinetics and mechanism of blue tetrazolium reaction with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. echemi.com [echemi.com]

Technical Guide: Redox Potential Mechanism of Blue Tetrazolium Chloride

The following technical guide details the redox potential mechanism of Blue Tetrazolium Chloride (BTC), structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

Blue Tetrazolium Chloride (BTC) , chemically known as 3,3'-(3,3'-dimethoxy-4,4'-biphenylene)bis(2,5-diphenyl-2H-tetrazolium) chloride , is a ditetrazolium salt widely utilized in pharmaceutical analysis and cell biology. Unlike its analog Nitro Blue Tetrazolium (NBT), BTC possesses a distinct redox potential profile driven by its electron-donating methoxy substituents. This guide dissects the thermodynamic and kinetic principles governing its reduction to formazan, providing a mechanistic basis for its application in corticosteroid quantification and metabolic profiling.

Core Chemical Specifications

| Parameter | Specification |

| CAS Number | 1871-22-3 |

| Molecular Formula | |

| Molecular Weight | 727.64 g/mol |

| Redox Class | Ditetrazolium (Two reducible rings) |

| Color Transition | Colorless/Pale Yellow (Oxidized) |

| Absorbance Max |

Thermodynamic Mechanism: The Redox Potential ( )

The utility of BTC relies on its specific electron acceptance capability. Understanding its redox potential relative to other tetrazolium salts is critical for experimental design.

The Substituent Effect on Potential

The redox potential of a tetrazolium salt is dictated by the electron density of the tetrazolium ring.

-

Nitro Blue Tetrazolium (NBT) contains nitro groups (

), which are strong electron-withdrawing groups. This pulls electron density away from the ring, making it electron-deficient and "hungry" for electrons. Consequently, NBT is easily reduced ( -

Blue Tetrazolium (BTC) contains methoxy groups (

) on the biphenyl core. These are electron-donating groups via resonance. They increase the electron density of the ring system, making it harder to reduce compared to NBT.

Implication: BTC acts as a more selective oxidant. It requires a stronger reducing environment (e.g., high pH, strong reducing agents) to undergo the transition to formazan. This selectivity is exploited in the USP Corticosteroid Assay , where mild reducing agents in biological samples might trigger NBT but fail to reduce BTC, ensuring specificity for the potent

The Two-Step Reduction Pathway

As a ditetrazolium salt, BTC undergoes a two-stage reduction involving the opening of the tetrazolium rings.

-

Step 1: Monoformazan Formation

-

Transfer of 2 electrons and 1 proton (or hydride transfer mechanism).[1]

-

One ring opens to form a formazan structure.

-

Product: Monoformazan (Red/Purple).

-

Note: In many analytical protocols (like the USP steroid assay), the reaction conditions are tuned to stabilize this state or a mixture, measured at 525 nm.

-

-

Step 2: Diformazan Formation

-

Reduction of the second ring.

-

Product: Diformazan (Deep Blue/Black precipitate).

-

Requires excess reducing agent and prolonged incubation.

-

Mechanistic Pathways

Pathway A: The Corticosteroid Reaction (Mattox Mechanism)

This is the primary pharmaceutical application of BTC. The reaction targets the reducing

The Mechanism:

-

Enolization: In the presence of a strong base (Tetramethylammonium Hydroxide - TMAH), the

-ketol side chain enolizes. -

Oxidation: BTC oxidizes the side chain. The steroid is converted to a 20-keto-21-aldehyde .

-

Rearrangement: The aldehyde is unstable in alkali and undergoes an intramolecular Cannizzaro-type rearrangement to form a 20-hydroxy-21-carboxylic acid .

-

Reduction: Simultaneously, the tetrazolium ring of BTC accepts electrons, opening to form the colored formazan.

Visualization of the Pathway:

Figure 1: The coupled redox reaction between Corticosteroids and Blue Tetrazolium Chloride.

Pathway B: Superoxide Radical Interaction

While NBT is the standard for superoxide detection, BTC can also scavenge superoxide anions (

-

Mechanism:

. -

Kinetics: Due to the more negative potential of BTC, this reaction is slower than with NBT. It is often used when a less sensitive indicator is required to distinguish high-flux superoxide generation from background noise.

Experimental Protocol: Quantitative Determination of Corticosteroids

This protocol is derived from USP methodologies and optimized for reproducibility. It utilizes the selectivity of BTC in alkaline media.

Reagents Required:

-

BTC Solution: 50 mg Blue Tetrazolium in 10 mL Methanol (Prepare fresh).

-

Alkaline Reagent: 10% Tetramethylammonium Hydroxide (TMAH) in Ethanol (1:9 mix).

-

Solvent: Aldehyde-free Ethanol (Critical to prevent background reduction).

Step-by-Step Workflow

| Step | Action | Mechanistic Rationale (Why?) |

| 1. Preparation | Dissolve corticosteroid sample in ethanol to ~10 µg/mL. | Ensures the steroid is in the monomeric state and accessible for the redox reaction. |

| 2. Reaction Setup | In a flask, mix: • 20 mL Sample • 2.0 mL BTC Solution • 2.0 mL Alkaline Reagent | The base (TMAH) is added last to initiate the enolization simultaneously with the oxidant presence. |

| 3. Incubation | Incubate at 25°C in the dark for 90 minutes . | Reaction is photosensitive. 90 mins allows the kinetics to reach the stable monoformazan equilibrium. |

| 4. Acidification | Add 1.0 mL Glacial Acetic Acid. | Quenches the reaction by neutralizing the base, stopping further enolization and stabilizing the color. |

| 5. Measurement | Measure Absorbance at 525 nm against a reagent blank. | 525 nm is the isosbestic point or max absorption for the specific formazan species generated in this solvent system. |

Self-Validating Control:

-

Linearity Check: Run a standard curve of Hydrocortisone (5, 10, 15, 20 µg/mL). The correlation coefficient (

) must be >0.99. -

Blank Absorbance: The reagent blank must have an absorbance <0.05. Higher values indicate solvent contamination (aldehydes) reducing the BTC.

Comparative Analysis: BTC vs. NBT vs. MTT

To assist in experimental selection, the following table contrasts BTC with its common analogs.

| Feature | Blue Tetrazolium (BTC) | Nitro Blue Tetrazolium (NBT) | MTT |

| Structure | Ditetrazolium (Methoxy) | Ditetrazolium (Nitro) | Monotetrazolium |

| Redox Potential | Negative (Harder to reduce) | Positive (Easier to reduce) | Intermediate |

| Primary Use | Corticosteroid Assay, Histology | Superoxide Assay, Alkaline Phosphatase | Cell Viability (Mitochondrial) |

| Formazan State | Insoluble (requires organic solvent) | Insoluble | Insoluble |

| Selectivity | High (Specific for strong reducers) | Low (Reacts with mild reducers) | Medium |

References

-

Graham, R. E., et al. (1975). "Reduction of blue tetrazolium by corticosteroids." Journal of Pharmaceutical Sciences.

-

Altman, F. P. (1976).[2] "Tetrazolium salts and formazans." Progress in Histochemistry and Cytochemistry.

-

USP Monograph . "Assay for Steroids <351>." United States Pharmacopeia.

-

Biotium . "Nitro Blue Tetrazolium Chloride (NBT) Product Information."

-

Thermo Fisher Scientific . "Tetrazolium salts for detecting redox potential in living cells."

Sources

Technical Guide: Solubility Profile and Application Protocols for p-Anisyl Blue Tetrazolium

[1]

Executive Summary

p-Anisyl Blue Tetrazolium (often referred to as Blue Tetrazolium Chloride or BT) is a ditetrazolium salt widely utilized in drug development and biochemical research.[1] Its utility hinges on a distinct solubility switch: the oxidized tetrazolium salt is soluble in both water and ethanol, whereas the reduced formazan product is insoluble in water but highly soluble in ethanol.

This guide provides a rigorous analysis of this solubility differential, explaining how to exploit it for two distinct experimental outcomes: quantitative spectrophotometry (using ethanol to maintain a homogeneous phase) and histological localization (using water to force precipitation).[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is chemically identified as 3,3'-(3,3'-dimethoxy-4,4'-biphenylene)bis(2,5-diphenyl-2H-tetrazolium chloride) .[1] The "p-anisyl" descriptor often refers to the methoxy-substituted biphenyl core derived from o-dianisidine.[1]

| Property | Specification |

| Common Name | Blue Tetrazolium Chloride (BT) |

| CAS Number | 1871-22-3 |

| Molecular Formula | C₄₀H₃₂Cl₂N₈O₂ |

| Molecular Weight | ~727.64 g/mol |

| Appearance | Yellow crystalline powder |

| Redox Behavior | Reduces to a dark blue diformazan pigment |

Solubility Profile: Ethanol vs. Water[2][6]

The choice of solvent dictates the physical state of the reaction product (solution vs. precipitate).[1] The table below summarizes the solubility limits verified in standard application protocols.

Comparative Solubility Table

| State | Solvent | Solubility Limit | Physical Outcome | Primary Application |

| Oxidized Salt (Reagent) | Water | ~10 mg/mL | Clear, Yellow Solution | Histochemistry, Cell Viability |

| Ethanol | ~5 mg/mL | Clear, Yellow Solution | Steroid Analysis, Quantitation | |

| Methanol | ~50 mg/mL | Clear, Yellow Solution | Stock Preparation | |

| Reduced Formazan (Product) | Water | Insoluble | Dark Blue Precipitate | Localization (Microscopy) |

| Ethanol | Soluble | Dark Blue Solution | Spectrophotometry (525 nm) | |

| DMSO | Highly Soluble | Dark Blue Solution | High-sensitivity Quantitation |

Critical Insight: The tetrazolium salt is ionic and polar, facilitating water solubility. Upon reduction, the tetrazole ring opens to form a formazan structure with extensive conjugated double bonds and loss of ionic character, rendering it hydrophobic (lipophilic).

Mechanistic Implications of Solvent Choice[6][7]

The experimental design must align the solvent system with the desired detection method.[1]

Scenario A: Quantitative Analysis (Ethanol System)

In the analysis of corticosteroids (e.g., hydrocortisone, prednisone), the goal is to measure the concentration of reducing steroids.

-

Mechanism: The steroid reduces BT to formazan in an alkaline environment.

-

Solvent Role: Ethanol solubilizes both the lipophilic steroid and the resulting hydrophobic formazan.

-

Result: A homogeneous blue solution suitable for transmission spectrophotometry.

Scenario B: Localization & Histology (Aqueous System)

In tissue staining, the goal is to pinpoint the location of enzyme activity (e.g., succinate dehydrogenase).

-

Mechanism: Cellular enzymes reduce BT to formazan at the site of activity.

-

Solvent Role: The aqueous buffer dissolves the BT reagent but rejects the formazan product.

-

Result: The formazan precipitates immediately at the reaction site, creating a high-resolution visual map of metabolic activity.[1]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended analytical output.

Caption: Decision matrix for selecting Ethanol vs. Aqueous systems based on the solubility of the formazan product.

Application-Specific Protocols

Protocol 1: Quantitative Determination of Reducing Steroids (Ethanolic)

This protocol exploits the solubility of p-Anisyl Blue Tetrazolium in ethanol to quantify alpha-ketol steroids (e.g., corticosteroids).[1]

Reagents:

-

BT Solution: 5 mg/mL p-Anisyl Blue Tetrazolium in 95% Ethanol.[1]

-

Alkaline Reagent: 10% Tetramethylammonium Hydroxide (TMAH) in Ethanol.[1]

-

Standard: Hydrocortisone reference standard (10 µg/mL in Ethanol).

Step-by-Step Workflow:

-

Preparation: Dissolve the steroid sample in absolute ethanol.

-

Reaction: In a glass-stoppered flask, mix:

-

Incubation: Incubate in the dark at 25°C–35°C for 90 minutes.

-

Note: Darkness is critical as BT is light-sensitive.[1]

-

-

Termination: Add 1.0 mL Glacial Acetic Acid to quench the reaction and stabilize the color.

-

Measurement: Measure Absorbance (OD) at 525 nm against a reagent blank.

Self-Validation Check: The blank (ethanol only) must remain yellow/clear.[1] Any blue tint in the blank indicates reagent contamination or light exposure.

Protocol 2: Histological Localization of Dehydrogenase (Aqueous)

This protocol uses the water-insolubility of the formazan to mark enzyme activity in tissue sections.[1]

Reagents:

-

Substrate Buffer: 0.1 M Tris-HCl (pH 7.4) containing specific substrate (e.g., Sodium Succinate).[1]

-

BT Stock: 10 mg/mL p-Anisyl Blue Tetrazolium in deionized water.

Step-by-Step Workflow:

-

Tissue Prep: Prepare fresh frozen tissue sections (fixation may inhibit enzyme activity).[1]

-

Incubation Mix: Dilute BT Stock 1:10 into the Substrate Buffer (Final conc: 1 mg/mL).

-

Staining: Incubate tissue sections in the mix at 37°C for 15–45 minutes.

-

Observation: Monitor microscopically. Dark blue granules will form at sites of mitochondrial activity.

-

Fixation: Wash with saline and fix with 4% Formalin to preserve the structure.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Ethanol Assay | Water contamination or saturation | Ensure all reagents are prepared in >95% Ethanol. If sample is aqueous, switch to DMSO.[2][3] |

| High Background (Blank) | Light exposure or high pH instability | Store BT solution in amber bottles.[1] Add acid immediately after incubation time. |

| Slow Color Development | Low pH or Temperature | Ensure TMAH is fresh (alkaline).[1] Maintain incubation at >25°C. |

| Crystal Formation in Histology | "Crystallization artifacts" | Use a lower concentration of BT (0.5 mg/mL) or add a polymer (PVA) to keep crystals small.[1] |

References

-

ChemicalBook. (2024).[1] Tetrazolium Blue Chloride Properties and Solubility Data. Retrieved from [1]

-

Thermo Scientific. (2024).[1] Blue Tetrazolium Chloride Product Specifications. Retrieved from [1]

-

Graham, R. E., et al. (1977). Kinetics and mechanism of blue tetrazolium reaction with corticosteroids. Journal of Pharmaceutical Sciences. Retrieved from

-

Cayman Chemical. (2022).[1][2] Nitro Blue Tetrazolium (NBT) Solubility and Stability. Retrieved from [1][2]

-

Kleeman, W. P., & Bailey, L. C. (1985).[4] Simplex optimization of the blue tetrazolium assay procedure for alpha-ketol steroids. Journal of Pharmaceutical Sciences. Retrieved from

Chemical Stability of p-Anisyl Blue Tetrazolium in Alkaline Solution

Executive Summary & Chemical Context[2][3][4][5][6]

p-Anisyl Blue Tetrazolium (commonly referred to as Blue Tetrazolium or BT ) is a ditetrazolium salt widely utilized in the quantitative analysis of corticosteroids, reducing sugars, and oxidative enzyme systems.[1][2] Its chemical utility relies on a redox transformation: the pale yellow, water-soluble tetrazolium salt is reduced to a deep blue, insoluble diformazan pigment.[1][3][2]

However, the application of p-ABT presents a fundamental chemical paradox: the reduction reaction often requires a highly alkaline environment (pH > 11) to proceed, yet the tetrazolium core is inherently unstable under these very conditions. [1][3][2][4]

This guide analyzes the degradation mechanisms of p-ABT in alkaline media, provides kinetic insights into its stability, and outlines self-validating protocols to maximize assay precision.[1][3][2][4]

Chemical Identity[2][3][4][7][8][9]

-

IUPAC Name: 3,3'-(3,3'-dimethoxy-4,4'-biphenylene)bis(2,5-diphenyl-2H-tetrazolium chloride)[1][3][2][4]

-

Key Structural Feature: The "p-Anisyl" designation refers to the methoxy (-OCH₃) groups on the central biphenyl core.[1][3][2][4] These electron-donating groups influence the redox potential and solubility but also sensitize the molecule to photo-oxidative stress.[1][3][2][4]

Mechanistic Analysis of Instability

In alkaline solutions, p-ABT is subject to two competing pathways: the desired Redox Reduction (analyte-driven) and the undesired Alkaline Degradation (background noise).[1][3][2][4]

The Degradation Pathways

The instability of p-ABT in bases (NaOH, KOH, Tetramethylammonium Hydroxide) manifests through three primary mechanisms:

-

Base-Catalyzed Auto-Reduction:

-

Tetrazolium Ring Hydrolysis (Ring Opening):

-

Mechanism: Nucleophilic attack by

on the carbon atom of the tetrazolium ring (C-5 position).[1][3][2][4] -

Result: The ring opens to form non-reducible, colorless hydrazones or formazan precursors that fail to react with the analyte.

-

Impact: Loss of sensitivity (lower signal-to-noise ratio).[1][3][2][4]

-

-

Photo-Chemical Instability:

Visualization of Pathways

Figure 1: Competing reaction pathways for p-ABT in alkaline media.[1][3][2][4] Pathway 1 is the assay goal; Pathways 2 and 3 represent instability.

Experimental Characterization of Stability

To validate the quality of a p-ABT lot or a new buffer system, the following kinetic profiling protocol is mandatory. This distinguishes between "fast" auto-reduction (impurity driven) and "slow" hydrolysis.[1][3][2][4]

Protocol: Time-Dependent Alkaline Stability Test

Objective: Determine the "Safe Window" for assay execution before background noise exceeds 5%.

Reagents:

-

Solution A: 0.5% p-ABT in Ethanol (w/v).

-

Solution B: 10% Tetramethylammonium Hydroxide (TMAH) in Ethanol (or 2N NaOH, depending on assay).

-

Blank: Ethanol.[1]

Methodology:

| Step | Action | Critical Technical Note |

| 1 | Baseline Scan | Zero spectrophotometer at 525 nm (max absorbance of formazan). |

| 2 | Initiation | Mix 1.0 mL Solution A + 1.0 mL Solution B + 8.0 mL Ethanol. Start Timer ( |

| 3 | Monitoring | Measure Absorbance ( |

| 4 | Dark Control | Run a parallel tube wrapped in foil to assess photo-reduction.[1][2][4] |

Data Interpretation (Pass/Fail Criteria):

| Observation | Diagnosis | Action |

| Stable | Reagent system is valid for routine use.[1][3][2][4] | |

| Rapid Initial Rise ( | Contamination | Solvent or glassware contains reducing impurities (aldehydes).[1][3][2][4] |

| Linear Rise (Dark) | Auto-reduction | Alkalinity is too high; lower base concentration.[1][3][2][4] |

| Linear Rise (Light only) | Photo-instability | Perform assay in amber glassware or low light.[1][3][2][4] |

Optimization & Mitigation Strategies

Field experience dictates that p-ABT stability is not binary (stable/unstable) but kinetic.[1][3][2][4] You must manipulate the reaction conditions to favor the analyte reduction rate (

Base Selection: The TMAH Advantage

While NaOH is cheap, Tetramethylammonium Hydroxide (TMAH) is the gold standard for steroid analysis using p-ABT.[1][2][4]

-

Why? TMAH is a strong organic base that is soluble in ethanol.[1] It provides the necessary alkalinity to form the steroid enolate anion without introducing water (which accelerates hydrolysis) or metal cations (which can precipitate formazan erratically).[1][2][4]

-

Recommendation: Use 10% TMAH in ethanol.[1] Prepare fresh daily.

Solvent Systems

Water is the enemy of p-ABT stability in alkaline conditions.[1][3][2][4]

-

Protocol: Dissolve p-ABT in Ethanol (95% or absolute) .

-

Mechanism: Ethanol suppresses the ionization of the tetrazolium chloride to some extent and solubilizes the resulting formazan better than water, preventing premature precipitation that scatters light.

Reaction Stopping (The "Acid Quench")

Never leave p-ABT in alkali longer than necessary.[1][3][2][4]

-

Technique: Once the reaction reaches the endpoint (typically 15–45 mins depending on temperature), immediately add Glacial Acetic Acid or HCl in Ethanol .

-

Effect: This neutralizes the base, freezing the redox state. The formed formazan is stable in acidic media, allowing ample time for readout.

Validated Workflow: Corticosteroid Assay

This workflow integrates stability controls directly into the analytical procedure.

Figure 2: Optimized workflow minimizing alkaline exposure time.

Step-by-Step Protocol

-

Preparation: Dissolve 50 mg p-ABT in 10 mL Ethanol (Reagent A). Dilute 1 mL 25% TMAH to 10 mL with Ethanol (Reagent B).

-

Blanking: Prepare a "Reagent Blank" containing solvent + Reagent A + Reagent B (No Analyte).

-

Reaction: Add 1.0 mL Sample, 1.0 mL Reagent A, and 1.0 mL Reagent B to a tube. Vortex immediately.

-

Protection: Place in a dark cupboard or cover with foil.

-

Quench: At exactly 20 minutes, add 1.0 mL Glacial Acetic Acid.

-

Measurement: Read absorbance of Sample vs. Reagent Blank.

Self-Validation Check: If the Reagent Blank Absorbance > 0.100, the p-ABT has degraded or the TMAH is contaminated.[1][3][2][4] Discard and remake.

References

-

Graham, R. E., et al. (1975).[6] "Reduction of Blue Tetrazolium by Corticosteroids." Journal of Pharmaceutical Sciences, 64(8), 1385-1388.[1][3][2][4] Link(Note: Mechanistic foundation of the steroid-BT reaction).[1][3][2][4]

-

Guttman, D. (1966).[1][2][7] "Analysis of Steroids in Mixtures Using the Kinetics of Blue Tetrazolium Reduction." Journal of Pharmaceutical Sciences, 55(9).[2] Link[1][3][2][4]

-

USP (U.S. Pharmacopeia). General Chapters <411> and specific monographs for Corticosteroid Assay.[1] (Standard regulatory source for BT usage).[1][2][4]

-

PubChem. "Tetrazolium Blue Chloride (Compound Summary)." National Library of Medicine. Link[1][3][2][4]

-

Smejkal, G. B., & Kaul, C. A. (2001).[8] "Stability of Nitroblue Tetrazolium-based Alkaline Phosphatase Substrates." Journal of Histochemistry & Cytochemistry, 49(9), 1189-1190.[1][3][2][4][8] Link(Relevant comparative data on tetrazolium stability in alkaline buffers).

Sources

- 1. Tetrazolium blue | C40H32Cl2N8O2 | CID 9853362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS 298-83-9: Nitro Blue Tetrazolium | CymitQuimica [cymitquimica.com]

- 4. Nitro blue tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 5. US20120130195A1 - Vaginal Indicator to Detect Biomarkers of Good Health - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Stability of nitroblue tetrazolium-based alkaline phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Anisyl Blue Tetrazolium Chloride and its Applications

This guide provides a comprehensive overview of p-Anisyl Blue Tetrazolium Chloride, a vital chromogenic indicator for researchers, scientists, and drug development professionals. We will delve into its chemical identity, mechanism of action, and provide detailed, field-proven protocols for its application in assessing cellular health and enzymatic activity.

Introduction and Nomenclature

p-Anisyl Blue Tetrazolium Chloride is a member of the tetrazolium salt family, a class of heterocyclic organic compounds that have become indispensable in cellular and biochemistry research. While the name "p-Anisyl Blue Tetrazolium Chloride" is used, it is crucial to note that this is often a synonym for the more commonly referenced and well-characterized compound, Tetrazolium Blue Chloride . For clarity and to align with the broader scientific literature, this guide will focus on the properties and applications of Tetrazolium Blue Chloride, while acknowledging its various synonyms.

Tetrazolium salts are redox indicators that, in their oxidized state, are typically water-soluble and lightly colored. Upon reduction by cellular enzymes, particularly dehydrogenases, they are converted into intensely colored, water-insoluble formazan derivatives.[1][2] This conversion forms the basis of numerous colorimetric assays to determine cell viability, proliferation, and cytotoxicity.[3][4][5][6]

Chemical and Physical Properties

Understanding the fundamental properties of Tetrazolium Blue Chloride is paramount for its effective use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1871-22-3 | [3][7][8][9][10] |

| Molecular Formula | C₄₀H₃₂Cl₂N₈O₂ | [7][9][10] |

| Molecular Weight | 727.64 g/mol | [7] |

| Appearance | Light yellow crystalline powder | [7][10] |

| Melting Point | 255 °C (decomposes) | [3][9][10] |

| Solubility | Soluble in hot water (5 mg/mL), methanol (50 mg/mL), ethanol, and chloroform. Insoluble in acetone. | [3][8][9] |

| Stability | Stable under recommended storage conditions. May be light-sensitive. | [3][9] |

| Storage | Store at room temperature, protected from light and moisture. | [9] |

Synonyms:

-

BTC

-

3,3′-(3,3′-Dimethoxy[1,1′-biphenyl]-4,4′-diyl)-bis(2,5-diphenyl-2H-tetrazolium) dichloride[7]

-

3,3′-Dianisole-4,4′-bis(3,5-diphenyltetrazolium chloride)

-

p-Anisyltetrazolium blue[11]

-

4-Anisyltetrazolium blue[11]

Mechanism of Action: The Reduction to Formazan

The utility of Tetrazolium Blue Chloride lies in its ability to act as a terminal electron acceptor in biological systems. In viable, metabolically active cells, NAD(P)H-dependent dehydrogenases, primarily located in the mitochondria, cleave the tetrazolium ring. This enzymatic reduction results in the formation of a dark blue, water-insoluble formazan precipitate.[12][13][14] The intensity of the blue color is directly proportional to the number of living, metabolically active cells.

Caption: Enzymatic reduction of Tetrazolium Blue to its formazan.

Applications in Research and Drug Development

Tetrazolium Blue Chloride is a versatile reagent with broad applications in various research fields.

-

Cell Viability and Cytotoxicity Assays: It is extensively used to quantify the effects of potential therapeutic agents on cell proliferation and to determine their cytotoxic potential.[1][3]

-

Histochemical Staining: In histology, it serves as a vital stain to identify and localize dehydrogenase activity in tissue sections, helping to differentiate between metabolically active and necrotic tissues.[3][15][16]

-

Microbiology: It is employed for staining bacteria and molds and for assessing microbial viability.[3]

-

Seed Germination Testing: The viability of seeds can be determined by their ability to reduce tetrazolium salts.[3][17]

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure robust and reproducible results.

Cell Viability Assay using Tetrazolium Blue Chloride (96-Well Plate Format)

This assay is analogous to the widely used MTT assay and is a reliable method for assessing cell viability and cytotoxicity.

Materials:

-

Tetrazolium Blue Chloride (CAS 1871-22-3)

-

Cell culture medium (appropriate for the cell line)

-

Phosphate-Buffered Saline (PBS), sterile

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)

-

96-well clear-bottom cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at ~540-570 nm

Protocol Workflow Diagram:

Caption: Workflow for a typical cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of culture medium).

-

Causality: The initial cell density is critical; too few cells will result in a low signal, while too many may lead to nutrient depletion and non-linear results. An initial optimization experiment is recommended.

-

Include control wells: medium only (blank), and untreated cells (negative control).

-

-

Cell Treatment:

-

After 24 hours of incubation to allow for cell adherence, remove the medium and add fresh medium containing various concentrations of the test compound.

-

The final volume in each well should be consistent (e.g., 100 µL).

-

-

Incubation:

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

-

Addition of Tetrazolium Blue Chloride:

-

Prepare a stock solution of Tetrazolium Blue Chloride (e.g., 5 mg/mL in sterile PBS). This stock can be stored at -20°C.

-

Dilute the stock solution in serum-free medium to a working concentration of 0.5 mg/mL.

-

Remove the culture medium from the wells and add 100 µL of the Tetrazolium Blue working solution to each well.

-

Causality: Serum can interfere with the assay; therefore, a serum-free medium is recommended for this step.

-

-

Formazan Formation:

-

Incubate the plate for 2-4 hours at 37°C.

-

Causality: The incubation time should be sufficient for visible formazan crystals to form in the untreated control wells. This time may need to be optimized for different cell lines.

-

-

Solubilization of Formazan:

-

Carefully remove the Tetrazolium Blue solution from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Causality: DMSO is an effective solvent for the water-insoluble formazan, resulting in a homogenous colored solution suitable for spectrophotometric analysis.

-

-

Absorbance Measurement:

-

Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at a wavelength between 540 nm and 570 nm using a microplate reader.[9]

-

Subtract the average absorbance of the blank wells from all other readings.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Histochemical Staining for Dehydrogenase Activity

This protocol outlines the general steps for localizing dehydrogenase activity in tissue sections.

Materials:

-

Fresh or frozen tissue sections

-

Tetrazolium Blue Chloride solution (e.g., 1 mg/mL in a suitable buffer, such as Tris-HCl, pH 7.4)

-

Substrate solution (e.g., succinate for succinate dehydrogenase)

-

Mounting medium (aqueous)

Step-by-Step Methodology:

-

Tissue Preparation:

-

Use fresh cryostat sections (5-10 µm thick) for optimal results.

-

Causality: Fixation can inactivate enzymes, so unfixed or lightly fixed tissues are preferred.

-

-

Incubation:

-

Prepare the incubation medium containing Tetrazolium Blue Chloride and the specific substrate for the dehydrogenase of interest.

-

Cover the tissue sections with the incubation medium and incubate at 37°C in a humid chamber for 15-60 minutes.

-

Causality: The incubation time will vary depending on the tissue type and the level of enzyme activity.

-

-

Washing and Mounting:

-

Stop the reaction by rinsing the sections in saline or buffer.

-

If desired, counterstain the nuclei with a suitable stain like Nuclear Fast Red.

-

Mount the sections in an aqueous mounting medium.

-

-

Microscopic Examination:

-

Examine the sections under a light microscope.

-

Sites of dehydrogenase activity will be indicated by the deposition of the blue formazan precipitate.

-

Conclusion

p-Anisyl Blue Tetrazolium Chloride, more commonly known as Tetrazolium Blue Chloride, is a powerful tool for researchers in cell biology and drug discovery. Its ability to be reduced by viable cells to a colored formazan product provides a reliable and quantifiable measure of cellular metabolic activity. The protocols provided in this guide offer a robust framework for the successful application of this versatile reagent. As with any assay, optimization of parameters such as cell density, incubation times, and reagent concentrations is crucial for achieving accurate and reproducible results.

References

-

Thermo Scientific Alfa Aesar. (n.d.). Blue Tetrazolium chloride 1 g. Retrieved from [Link]

-

Nishikimi, M., Rao, N. A., & Yagi, K. (1972). The occurrence of superoxide anion in the reaction of reduced phenazine methosulfate and molecular oxygen. Biochemical and Biophysical Research Communications, 46(2), 849–854. Retrieved from [Link]

-

Ainslie Lab @ UNC. (n.d.). MTT Assay of Cell Viability Protocol. Retrieved from [Link]

-

Stockert, J. C., Horobin, R. W., Blázquez-Castro, A., & Cañete, M. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta histochemica, 120(3), 159–167. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Tetrazolium chloride. Retrieved from [Link]

-

Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

PubChem. (n.d.). Tetrazolium blue. Retrieved from [Link]

-

Loba Chemie. (n.d.). BLUE TETRAZOLIUM. Retrieved from [Link]

-

van Noorden, C. J., & Butcher, R. G. (1984). On the Role of Oxygen in Dehydrogenase Reactions Using Tetrazolium Salts. Journal of Histochemistry & Cytochemistry, 32(9), 998–1004. Retrieved from [Link]

-

Abu-Lail, L., & Camesano, T. A. (2011). A Dehydrogenase Activity Test for Monitoring the Growth of Streptomyces Venezuelae in a Nutrient Rich Medium. Journal of Microbial & Biochemical Technology, 3(3). Retrieved from [Link]

-

Rutenburg, A. M., Gofstein, R., & Seligman, A. M. (1950). Preparation of a New Tetrazolium Salt Which Yields a Blue Pigment on Reduction and Its Use in the Demonstration of Enzymes in Normal and Neoplastic Tissues. Cancer Research, 10(2), 113–121. Retrieved from [Link]

-

Lojda, Z. (1976). [Tetrazolium methods for the histochemical investigation of hydrolases (author's transl)]. Acta histochemica. Supplementband, 16, 255–271. Retrieved from [Link]

-

Society of Commercial Seed Technologists. (2010). Tetrazolium Testing Handbook. Retrieved from [Link]

-

Lis, P., Kwolek-Mirek, M., & Zdaniewicz, M. (2009). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Food Technology and Biotechnology, 47(1), 89–94. Retrieved from [Link]

-

Irimie, A. I. (2019). Characterization of Tetrazolium Salts and Formazans using Computational Chemistry for Radiochromic Dosimetry. Retrieved from [Link]

-

Singh, A., Kumar, J., & Kumar, P. (2025, April 5). Histochemical Detection of Superoxide and H2O2 Accumulation in Brassica juncea Seedlings. Bio-protocol, 15(7), e101017. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Nitro blue tetrazolium chloride – Knowledge and References. Retrieved from [Link]

-

Lee, J. H., Kim, J. H., & Lee, C. H. (2024). Development of a Convenient and Quantitative Method for Evaluating Photosensitizing Activity Using Thiazolyl Blue Formazan Dye. International Journal of Molecular Sciences, 25(11), 5757. Retrieved from [Link]

Sources

- 1. CAS 1871-22-3: Blue tetrazolium | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Tetrazolium Blue Chloride | 1871-22-3 [chemicalbook.com]

- 4. yenepoya.res.in [yenepoya.res.in]

- 5. broadpharm.com [broadpharm.com]

- 6. researchhub.com [researchhub.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Blue Tetrazolium chloride 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. Tetrazolium Blue Chloride - CAS-Number 1871-22-3 - Order from Chemodex [chemodex.com]

- 10. Blue tetrazolium 1871-22-3 India [ottokemi.com]

- 11. NITRO BLUE TETRAZOLIUM FORMAZAN(16325-01-2) IR Spectrum [m.chemicalbook.com]

- 12. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. ftb.com.hr [ftb.com.hr]

- 15. 1871-22-3 CAS | BLUE TETRAZOLIUM | Biological Stains and Dyes | Article No. 02200 [lobachemie.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. gsem.weebly.com [gsem.weebly.com]

The Invisible Becomes Visible: A Technical Guide to Blue Tetrazolium and its Enduring Legacy as a Redox Indicator

For researchers, scientists, and drug development professionals, the ability to visualize and quantify cellular metabolic activity is paramount. Among the arsenal of chemical tools available, tetrazolium salts, particularly Blue Tetrazolium, hold a place of historical and practical significance. This in-depth technical guide delves into the core of Blue Tetrazolium's history, its mechanism of action as a redox indicator, and its pivotal applications that have shaped our understanding of cellular function. We will explore not just the "how" but the "why" behind experimental choices, providing a trustworthy and authoritative resource grounded in scientific literature.

From Obscurity to a Foundational Tool: The History of Blue Tetrazolium

The story of tetrazolium salts begins in the late 19th and early 20th centuries with the synthesis of the first formazans, the colored compounds that are the hallmark of the tetrazolium reaction. However, it was the pioneering work on 2,3,5-triphenyltetrazolium chloride (TTC) that brought these compounds into the biological sciences. Scientists discovered that colorless, water-soluble tetrazolium salts could be reduced by living tissues to form intensely colored, water-insoluble formazans. This simple yet profound observation laid the groundwork for the development of a new class of vital stains.

Blue Tetrazolium Chloride, with the chemical name 2,2',5,5'-tetraphenyl-3,3'-(3,3'-dimethoxy-4,4'-diphenylene)ditetrazolium chloride, emerged as a prominent member of this family. Its ability to form a deep blue to purple formazan upon reduction offered excellent contrast and visibility in biological samples, making it a valuable tool for histochemical studies.

The Chemistry of Color: Mechanism of Blue Tetrazolium Reduction

At its core, the utility of Blue Tetrazolium as a redox indicator lies in its ability to accept electrons. The positively charged tetrazolium ring is the key to this function. In the presence of a reducing agent, the tetrazolium ring is cleaved, resulting in the formation of a formazan. This transformation involves a significant change in the molecule's electronic structure, leading to a dramatic color change.

The reduction of Blue Tetrazolium is not a spontaneous event within a biological system. It is intricately linked to cellular respiration and metabolic activity. Specifically, the electrons for the reduction are primarily donated by reduced nicotinamide adenine dinucleotide (NADH) and reduced nicotinamide adenine dinucleotide phosphate (NADPH). These molecules are crucial coenzymes in numerous metabolic pathways, including glycolysis and the citric acid cycle.

The transfer of electrons from NADH and NADPH to Blue Tetrazolium is often facilitated by a series of enzymes, most notably dehydrogenases. These enzymes play a pivotal role in cellular metabolism by catalyzing oxidation-reduction reactions. The activity of these dehydrogenases is a direct reflection of the metabolic state of the cell. Therefore, the intensity of the formazan color produced is proportional to the level of dehydrogenase activity and, by extension, the metabolic activity of the cell.

The reduction process can be visualized as a multi-step electron transfer chain:

Caption: Electron transfer pathway leading to the reduction of Blue Tetrazolium.

Physicochemical Properties: A Tale of Two Forms

The practical application of Blue Tetrazolium is dictated by the distinct physicochemical properties of its oxidized and reduced forms.

| Property | Blue Tetrazolium (Oxidized) | Blue Tetrazolium Formazan (Reduced) |

| Appearance | Yellowish crystalline solid | Deep blue to purple, non-crystalline solid |

| Solubility | Soluble in water and polar organic solvents | Insoluble in water, soluble in organic solvents (e.g., DMSO, ethanol) |

| Redox Potential | Relatively high positive potential | Lower potential |

This difference in solubility is a critical aspect of many assays. The water-soluble nature of the oxidized form allows for its easy delivery to cells and tissues in an aqueous environment. Upon reduction, the insoluble formazan precipitates at the site of enzymatic activity, providing a localized and stable signal.

Key Applications and Experimental Protocols

The unique properties of Blue Tetrazolium have led to its widespread use in various scientific disciplines. Here, we delve into two of its most significant applications, providing detailed, field-proven protocols.

Histochemical Localization of Dehydrogenase Activity

One of the earliest and most impactful applications of Blue Tetrazolium was in histochemistry, specifically for the localization of dehydrogenase enzymes within tissue sections. This technique allows researchers to visualize the metabolic activity of different cell types and structures. A classic example is the staining for succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and electron transport chain.

Principle: In the presence of its substrate, succinate, SDH will transfer electrons to Blue Tetrazolium, resulting in the formation of a blue formazan precipitate at the site of enzyme activity.

Materials:

-

Fresh or frozen tissue sections (cryostat sections are ideal)

-

Incubation buffer: 0.1 M phosphate buffer, pH 7.4

-

Substrate solution: Sodium succinate (e.g., 0.2 M in distilled water)

-

Blue Tetrazolium solution (e.g., 1 mg/mL in distilled water)

-

(Optional) Phenazine methosulfate (PMS) solution (e.g., 0.2 mg/mL in distilled water) as an intermediate electron carrier to enhance the reaction.

-

Fixative: 10% neutral buffered formalin

-

Mounting medium

Procedure:

-

Tissue Preparation: Cut fresh or frozen tissue sections at 10-15 µm thickness and mount them on glass slides. If using fresh tissue, proceed immediately. If using frozen sections, allow them to air dry for a few minutes.

-

Incubation Medium Preparation: Prepare the incubation medium by mixing the incubation buffer, substrate solution, and Blue Tetrazolium solution. For a final volume of 10 mL, a typical recipe is:

-

8 mL of 0.1 M phosphate buffer (pH 7.4)

-

1 mL of 0.2 M sodium succinate

-

1 mL of 1 mg/mL Blue Tetrazolium solution

-

(Optional) A few drops of PMS solution.

-

-

Incubation: Cover the tissue sections with the incubation medium and incubate in a humid chamber at 37°C for 15-60 minutes. The incubation time will vary depending on the tissue type and the level of enzyme activity. Monitor the color development under a microscope.

-

Fixation: After incubation, rinse the slides briefly in saline and then fix in 10% neutral buffered formalin for 10 minutes.

-

Washing: Rinse the slides in distilled water.

-

Counterstaining (Optional): Counterstain with a nuclear stain like Nuclear Fast Red for better morphological detail.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results: Sites of high SDH activity will show a granular, deep blue to purple precipitate.

Caption: Workflow for histochemical staining of SDH using Blue Tetrazolium.

Assessing Phagocytic Function: The Nitroblue Tetrazolium (NBT) Test

The Nitroblue Tetrazolium (NBT) test is a classic functional assay used to assess the oxidative burst capacity of phagocytic cells, such as neutrophils. The oxidative burst is a critical component of the innate immune response, where phagocytes produce reactive oxygen species (ROS) to kill ingested pathogens. A key enzyme in this process is NADPH oxidase. In individuals with Chronic Granulomatous Disease (CGD), a primary immunodeficiency, the NADPH oxidase is defective, leading to an inability to produce an effective oxidative burst.

Principle: Activated phagocytes produce superoxide anions (O₂⁻) via the NADPH oxidase enzyme complex. Superoxide is a potent reducing agent that can directly reduce NBT to its insoluble formazan. Therefore, the formation of a blue formazan precipitate within phagocytes is indicative of a functional oxidative burst.

Materials:

-

Heparinized whole blood

-

NBT solution (e.g., 0.2% in phosphate-buffered saline, pH 7.2)

-

(Optional) Stimulant, such as Phorbol Myristate Acetate (PMA), to enhance the oxidative burst.

-

Microscope slides

-

Staining solution (e.g., Wright-Giemsa stain)

Procedure:

-

Blood Collection: Collect a small sample of heparinized whole blood.

-

Incubation with NBT: Mix equal volumes of whole blood and NBT solution in a small test tube.

-

Incubation: Incubate the mixture at 37°C for 15-30 minutes.

-

Smear Preparation: After incubation, gently mix the blood and prepare thin blood smears on microscope slides.

-

Staining: Allow the smears to air dry and then stain with a standard hematological stain, such as Wright-Giemsa stain.

-

Microscopic Examination: Examine the slides under a microscope. Count the percentage of neutrophils that contain intracellular blue-black formazan deposits. These are the "NBT-positive" cells.

Interpretation of Results:

-

Normal: A significant percentage of neutrophils (typically >10-20% in a stimulated test) will be NBT-positive, indicating a normal oxidative burst.

-

CGD: In patients with CGD, very few or no neutrophils will be NBT-positive, reflecting the defect in NADPH oxidase activity.

A Comprehensive Safety Guide to Tetrazolium Salts for Laboratory Professionals: Focus on Blue Tetrazolium Analogues

This guide provides an in-depth analysis of the critical safety information for blue tetrazolium salts, a class of compounds widely used by researchers, scientists, and drug development professionals. While the specific term "p-Anisyl Blue Tetrazolium" does not correspond to a standard, widely-indexed chemical with a dedicated Safety Data Sheet (SDS), its name suggests a derivative of other common tetrazolium salts. Therefore, this whitepaper focuses on the comprehensive safety profiles of its closest and most extensively documented analogues, primarily Tetrazolium Blue Chloride (BTC) and Nitroblue Tetrazolium Chloride (NBT) . The fundamental principles and protocols detailed herein serve as a robust framework for ensuring laboratory safety when handling this entire class of redox indicators.

The primary function of these compounds in a research setting is to act as chromogenic indicators for cellular respiration and dehydrogenase activity. In the presence of metabolically active cells, these water-soluble, often yellow-colored salts are reduced by cellular enzymes into intensely colored, water-insoluble formazans. This color change provides a quantitative measure of cell viability and cytotoxicity, making them indispensable tools in modern biological research. However, their utility is matched by a need for rigorous safety protocols, as dictated by their inherent chemical hazards.

Core Hazard Identification and GHS Classification

Understanding the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is foundational to risk assessment. For tetrazolium salts like BTC and NBT, the SDSs consistently highlight several key hazards that demand respect and careful handling.

Signal Word: Danger [1][2] or Warning [3][4][5]

The signal word indicates the relative severity of the hazard. "Danger" is used for more severe hazards, often associated with carcinogenicity, while "Warning" is used for less severe, but still significant, hazards like irritation.

GHS Hazard Pictograms:

The following pictograms are commonly associated with this class of chemicals:

| Pictogram | GHS Code | Hazard Description |

| GHS07 | Represents acute toxicity (harmful), skin irritation/rash, eye irritation, and respiratory tract irritation. | |

| GHS08 | Represents serious long-term health hazards, most notably carcinogenicity. |

Key Hazard Statements (H-Statements):

These statements describe the nature of the hazards. The causality behind experimental and handling choices is directly linked to these classifications.

-

H302: Harmful if swallowed. [2][4][5][6] This indicates moderate acute oral toxicity. Ingestion can lead to gastrointestinal irritation and systemic effects.

-

H315: Causes skin irritation. [2][3][4][5][6] Direct contact with the skin can cause redness, itching, and inflammation.

-

H319: Causes serious eye irritation. [2][3][4][5][6] This is a critical hazard, as exposure to dust or splashes can result in significant eye damage.

-

H335: May cause respiratory irritation. [2][3][4][6] Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

-

H350 / H351: May cause cancer or is suspected of causing cancer (Carcinogenicity Category 1B). [1][7] This is the most severe long-term health risk associated with some tetrazolium salts like Tetrazolium Blue Chloride and necessitates the most stringent handling controls to prevent chronic exposure.

Risk Mitigation: Safe Handling and Exposure Control

A self-validating safety protocol is one where the procedures inherently minimize the risks identified in the hazard assessment. The following protocols are designed based on this principle.

Engineering Controls and Work Practices

The primary objective is to minimize the generation and inhalation of aerosolized dust.

-

Ventilation: Always handle the solid chemical within a certified chemical fume hood or a powder containment hood.[8] If a hood is unavailable, use in a well-ventilated area is a minimum requirement, though less ideal.[1][3][9]

-

Handling Practices: When weighing or transferring the powder, do so carefully on a draft shield to prevent the fine particles from becoming airborne.[9] Avoid actions that create dust clouds, such as rapid pouring or dropping the material.[3]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[2][5][9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to counter the specific hazards.

| PPE Category | Specification | Rationale (Linked to H-Statements) |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[1] | Mitigates H319 (Causes serious eye irritation). Goggles provide a seal around the eyes, offering superior protection from airborne dust compared to safety glasses. |

| Skin Protection | Nitrile or other chemically resistant gloves. A disposable lab coat is required. | Mitigates H315 (Causes skin irritation). Prevents direct contact with skin. Contaminated gloves must be disposed of properly. |

| Respiratory Protection | A NIOSH-approved N95 (or better) respirator is required when handling larger quantities or when dust generation is unavoidable. | Mitigates H335 (May cause respiratory irritation) and H350/H351 (May cause cancer). This is critical for preventing inhalation of potentially carcinogenic particles. |

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is crucial. The following workflows and protocols provide clear, actionable steps.

Exposure First Aid Workflow

The following diagram outlines the immediate steps to take following personal exposure.

Caption: Workflow for first aid response to chemical exposure.

Detailed First-Aid Measures:

-

Inhalation: Safely remove the individual to fresh air. If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.[3][4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove and launder contaminated clothing before reuse.[9]

-

Eye Contact: This is a medical emergency. Immediately and continuously rinse the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3][4] Remove contact lenses if it is safe and easy to do so.[3] Seek immediate attention from an ophthalmologist.

-

Ingestion: Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[3] Call a poison control center or physician for guidance.[2][5]

Accidental Release (Spill) Response

Caption: Step-by-step protocol for responding to a solid chemical spill.

Spill Cleanup Protocol:

-

Evacuate and Secure: For large spills, evacuate personnel from the immediate area and restrict access.

-

Don PPE: Before approaching the spill, don all required PPE, including respiratory protection.[9]

-

Avoid Dust Generation: DO NOT dry sweep the powder, as this will create a hazardous dust cloud.[9]

-

Contain and Clean: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully scoop the material into a clearly labeled, sealable container for hazardous waste.[3][9] A vacuum cleaner fitted with a HEPA filter can be used for final cleanup.[9]

-

Decontaminate: Wipe the spill area with a damp cloth.

-

Disposal: Dispose of the sealed container and all cleanup materials as hazardous waste in accordance with institutional and local regulations.[1][5]

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

| Parameter | Storage Requirement | Rationale |

| Container | Keep in a tightly closed, original container.[3][8][9] | Prevents contamination and exposure to moisture and air. |

| Location | Store in a cool, dry, and well-ventilated area.[1][3][9] | Minimizes degradation and potential pressure buildup. |

| Temperature | Some suppliers recommend refrigerated storage (2-8 °C). Always check the manufacturer's label. | Enhances long-term stability. |

| Sensitivities | Protect from light and moisture.[3] | These compounds can degrade upon exposure to light. |

| Incompatibilities | Store away from strong oxidizing agents.[7][9][10] | Contact with strong oxidizers can create a risk of a violent reaction or ignition. |

By adhering to these comprehensive safety protocols, researchers can effectively utilize the valuable properties of p-Anisyl Blue Tetrazolium analogues while ensuring a safe and controlled laboratory environment. Always consult the specific Safety Data Sheet provided by the manufacturer for the exact product you are using.

References

- PhytoTech Labs. (n.d.). SAFETY DATA SHEET for 2,3,5-Triphenyl-tetrazolium Chloride.

- SERVA Electrophoresis GmbH. (2023, September 3). Safety Data Sheet for Nitro Blue tetrazolium chloride (NBT).

- Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET for Nitrotetrazolium Blue chloride.

- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet for Tetrazolium Blue Chloride.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET for Blue Tetrazolium chloride.

- TCI Chemicals. (2025, June 12). SAFETY DATA SHEET for Nitro Blue Tetrazolium.

- TCI Chemicals. (2019, April 9). SAFETY DATA SHEET for Nitro Blue Tetrazolium / 5-Bromo-4-chloro-3-indolyl Phosphate p-Toluidine Salt Solution.

- Sigma-Aldrich. (2025, December 8). SAFETY DATA SHEET for Tetrazolium Blue Chloride.

- LPS. (2024, March 2). SAFETY DATA SHEET for Nitrotetrazolium Blue Chloride mixture.

- Carl ROTH. (n.d.). Safety Data Sheet: Tetrazolium blue chloride.

- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet for Tetranitro blue tetrazolium chloride.

- Cayman Chemical. (2025, July 11). Safety Data Sheet for Nitro Blue Tetrazolium (chloride).

- Merck Millipore. (n.d.). SAFETY DATA SHEET for p-Nitroblue Tetrazolium Chloride.

- CPAChem. (2022, April 19). Safety data sheet for Blue Tetrazolium Solution.

Sources

- 1. fishersci.com [fishersci.com]

- 2. archpdfs.lps.org [archpdfs.lps.org]

- 3. phytotechlab.com [phytotechlab.com]

- 4. serva.de [serva.de]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. tcichemicals.com [tcichemicals.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Application Note: Colorimetric Determination of Corticosteroids via Blue Tetrazolium Reduction

Abstract & Scope

This application note details the protocol for the quantitative determination of corticosteroids possessing the

Target Audience: Pharmaceutical Quality Control (QC) Analysts, Formulation Scientists.

Scientific Principle: The Redox Mechanism

The specificity of this assay lies in the chemical structure of the C17 side chain of corticosteroids. The reaction is not a simple dye binding but a base-catalyzed reduction.

The Mechanism

-

Enolization: Under strong alkaline conditions (provided by Tetramethylammonium Hydroxide), the

-ketol group ( -

Redox Transfer: This enolate transfers electrons to the Blue Tetrazolium chloride (3,3'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[2,5-diphenyl-2H-tetrazolium] dichloride).

-

Chromophore Formation: The colorless/pale yellow tetrazolium salt is reduced, opening the tetrazole ring to form Diformazan , a highly conjugated, violet-colored compound with a maximum absorbance (

) at approximately 525 nm.

Reaction Pathway Visualization

Figure 1: The base-catalyzed redox mechanism where the corticosteroid acts as the reducing agent for the tetrazolium salt.

Materials & Reagents

To ensure assay validity, use USP-grade reagents. Impurities in the alcohol or base can cause high background absorbance.

| Reagent | Specification | Preparation / Notes |

| Blue Tetrazolium (BT) | USP Grade / AR | Dissolve 50 mg in 10 mL of Methanol.[1] Prepare fresh daily. |

| Base | Tetramethylammonium Hydroxide (TMAH) | 10% solution in Ethanol. Preferred over NaOH due to better solubility and stability of the chromophore. |

| Solvent | Absolute Ethanol (USP) | Must be aldehyde-free to prevent false positives. |

| Standard | Corticosteroid Reference Std. | Prepare stock at 10 µg/mL in Ethanol. |

Experimental Protocol

Expert Insight: The reaction kinetics are sensitive to light and temperature. The formation of Formazan is photosensitive; therefore, all incubation steps must occur in the dark.

Step-by-Step Workflow

Figure 2: Operational workflow for the colorimetric assay. Note the critical dark incubation step.

Detailed Procedure (USP <351> Adaptation)

-

Preparation:

-

Assay Preparation: Dissolve the sample in alcohol to obtain a concentration of approximately 10 µg/mL. Pipette 20.0 mL into a flask.

-

Standard Preparation: Pipette 20.0 mL of the Standard Solution (10 µg/mL) into a flask.

-

Blank Preparation: Pipette 20.0 mL of absolute alcohol into a flask.

-

-

Reaction:

-

Add 2.0 mL of the Blue Tetrazolium solution to each flask. Mix.

-

Add 2.0 mL of the TMAH (Base) solution to each flask. Mix immediately.

-

-

Incubation:

-

Place flasks in the dark at room temperature (

) for exactly 90 minutes . -

Note: Reaction time may vary for different steroids; 90 minutes is the standard for hydrocortisone/prednisone to reach the plateau phase.

-

-

Measurement:

-

Zero the spectrophotometer with the Blank solution.

-

Measure Absorbance (

) at 525 nm . -

Perform measurement immediately (within 15-30 minutes) as the color may fade upon prolonged exposure to light.

-

Data Analysis & Validation

Calculation

Calculate the quantity of steroid (

Where:

-

= Concentration of the Standard solution (

- = Absorbance of the Sample.

- = Absorbance of the Standard.

Validation Parameters (Self-Validating System)

To ensure the assay is performing correctly, verify the following system suitability parameters before accepting results:

| Parameter | Acceptance Criteria | Troubleshooting |

| Linearity | If non-linear, check reagent freshness or detector saturation. | |

| Precision (RSD) | High RSD often indicates pipetting error or inconsistent incubation time. | |

| Blank Absorbance | High blank indicates contaminated ethanol or oxidized BT reagent. | |

| Wavelength Max | Shift in peak indicates solvent contamination or incorrect pH. |

Troubleshooting & Expert Tips

-

Reagent Stability: The BT reagent is sensitive to oxidation. If the solution turns slightly pink before use, discard it.

-

Base Selection: While NaOH can be used, Tetramethylammonium Hydroxide (TMAH) is superior because it minimizes the precipitation of carbonate salts that can scatter light and interfere with absorbance readings [1].

-

Interference: This method is specific to reducing steroids. However, excipients like ascorbic acid or other strong reducing agents will cause false positives. Ensure specificity by performing a placebo spike recovery.

-

Reaction Rate: The reaction follows pseudo-first-order kinetics. If optimizing for high-throughput, the reaction time can be reduced by raising the temperature (e.g.,

), but this requires strict validation against the standard 90-minute ambient method [2].

References

-

United States Pharmacopeia (USP). General Chapter <351> Assay for Steroids. USP-NF.

-

Graham, R. E., et al. (1978).[2][3] Rapid blue tetrazolium procedure for analysis of corticosteroids in pharmaceutical preparations. Journal of Pharmaceutical Sciences, 67(3), 360-363.

-

Görög, S., & Horváth, P. (1978).[4] Analysis of steroids. Part XXXI. Mechanism of the tetrazolium reaction of corticosteroids. The Analyst, 103, 346-349. [4]

-

Kleeman, W. P., & Bailey, L. C. (1985).[2][3][5] Simplex optimization of the blue tetrazolium assay procedure for alpha-ketol steroids. Journal of Pharmaceutical Sciences, 74(6), 655-659.[5]

Sources

- 1. uspbpep.com [uspbpep.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Analysis of steroids. Part XXXI. Mechanism of the tetrazolium reaction of corticosteroids - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Simplex optimization of the blue tetrazolium assay procedure for alpha-ketol steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation and Use of Alkaline Tetrazolium Blue Solution

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Landscape of Tetrazolium Salts

In the realm of cellular and biochemical analysis, tetrazolium salts are indispensable tools for assessing cell viability, detecting enzymatic activity, and quantifying oxidative stress. These heterocyclic organic compounds act as electron acceptors, being reduced by various cellular enzymes and reactive oxygen species (ROS) to form intensely colored, water-insoluble formazan derivatives.[1][2][3] The choice of tetrazolium salt is critical, as substituents on the tetrazole ring influence its redox potential, solubility, and the spectral properties of the resulting formazan.

This guide focuses on the preparation and application of an alkaline solution of a blue tetrazolium salt. It is important to clarify the nomenclature within this class of compounds. While the term "p-Anisyl Blue Tetrazolium" was specified, the predominant and commercially available compound that fits this description is Tetrazolium Blue chloride (CAS 1871-22-3), also known as Blue Tetrazolium or 3,3'-(3,3'-Dimethoxy-4,4'-biphenylene)bis[2,5-diphenyl-2H-tetrazolium] chloride.[4][5] Another closely related and widely used compound is Nitro Blue Tetrazolium (NBT), which features nitro groups on the phenyl rings.[6][7] The protocols detailed herein are based on the established principles for Tetrazolium Blue and NBT and are applicable for the detection of superoxide radicals, a key application in drug development and oxidative stress research.

The Principle of Tetrazolium Salt Reduction

The utility of tetrazolium salts lies in their ability to act as indicators of redox activity. In biological systems, reductases and dehydrogenases can transfer electrons (often via NADH or NADPH) to the tetrazolium salt, reducing it to a formazan.[1][2] Alternatively, superoxide radicals (O₂⁻) can directly reduce the tetrazolium salt. This reaction is often performed under alkaline conditions, which can facilitate the reduction process and, in some applications, is required for the activity of enzymes that generate the reducing agent (e.g., alkaline phosphatase).[7]

The reduction of Tetrazolium Blue results in the formation of a dark blue, water-insoluble formazan precipitate. The intensity of the color is proportional to the amount of reducing agent present, allowing for qualitative (e.g., histochemical staining) or quantitative (e.g., spectrophotometric) analysis.

Core Reagents and Equipment

A successful and reproducible protocol begins with high-quality reagents and properly calibrated equipment. The following table outlines the necessary components for the preparation of an alkaline Tetrazolium Blue solution and its application in superoxide detection.

| Reagent/Equipment | Grade | Supplier (Example) | Purpose |

| Tetrazolium Blue chloride | ≥98% | Sigma-Aldrich, Cayman Chemical | Redox indicator |

| Potassium chloride (KCl) | ACS Reagent | Fisher Scientific | Buffer component |

| Boric acid (H₃BO₃) | ACS Reagent | VWR | Buffer component |

| Sodium hydroxide (NaOH) | ACS Reagent | Merck | pH adjustment |

| Methanol | HPLC Grade | Thermo Fisher Scientific | Solvent for stock solution |

| Deionized water (ddH₂O) | Type 1 | MilliporeSigma | Solvent for buffers and solutions |

| pH meter | - | Mettler Toledo | Accurate pH measurement |

| Magnetic stirrer and stir bar | - | Corning | Solution mixing |

| Analytical balance | - | Sartorius | Precise weighing of reagents |

| Volumetric flasks and pipettes | Class A | - | Accurate volume measurement |

| Spectrophotometer/Plate reader | - | BioTek, Molecular Devices | Quantitative analysis |

Protocol 1: Preparation of Alkaline Tetrazolium Blue Working Solution

This protocol details the preparation of a working solution for the detection of superoxide radicals in a cell-free system or in cell lysates.

1. Preparation of Stock Solutions:

-

10 mM Tetrazolium Blue Stock Solution:

-

Accurately weigh 7.28 mg of Tetrazolium Blue chloride (MW: 727.6 g/mol ).

-

Dissolve in 1.0 mL of methanol. This stock solution should be stored in the dark at -20°C and is stable for several months. Tetrazolium Blue is soluble in methanol.[8]

-

-

0.5 M Alkaline Borate Buffer (pH 9.5):

-

In a 100 mL beaker, dissolve 3.1 g of boric acid and 3.7 g of potassium chloride in approximately 80 mL of deionized water.

-

Adjust the pH to 9.5 by adding 1 M NaOH dropwise while monitoring with a calibrated pH meter.

-

Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with deionized water.

-

Store at 4°C.

-

2. Preparation of Alkaline Tetrazolium Blue Working Solution:

-

On the day of the experiment, prepare the working solution immediately before use.

-

In a suitable container, combine the following in order:

-

9.0 mL of 0.5 M Alkaline Borate Buffer (pH 9.5)

-

0.5 mL of 10 mM Tetrazolium Blue Stock Solution

-

-

Mix well. The final concentration of Tetrazolium Blue in the working solution will be 0.5 mM.